molecular formula C15H11BrN2O B476499 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol CAS No. 213690-49-4

4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol

Cat. No.: B476499
CAS No.: 213690-49-4
M. Wt: 315.16g/mol
InChI Key: HCGKUKCQPZDMJD-UHFFFAOYSA-N
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Description

4-Bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol (CAS RN: 213690-49-4) is an organic compound with the molecular formula C 15 H 11 BrN 2 O and a molecular weight of 315.16 g/mol . This brominated and hydroxylated pyrazole derivative is characterized by a complex structure where a phenol ring is linked to a phenyl-substituted pyrazole ring, offering a multifunctional scaffold for chemical synthesis and drug discovery . Its calculated physical properties include a density of approximately 1.47 g/cm³ and a topological polar surface area of 38 Ų . Pyrazole-based compounds are of significant interest in medicinal chemistry due to their wide spectrum of biological activities. Research on structurally similar molecules has demonstrated their potential as key pharmacophores in the development of novel therapeutic agents. For instance, certain 5-phenyl-1H-pyrazole derivatives have been investigated as potential inhibitors of the BRAF V600E mutant, a key target in cancer therapy, particularly for melanoma . Other studies on pyrazole-hybrid architectures have highlighted their efficacy as antimicrobial agents, showing promising activity against a range of Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis , as well as antifungal activity against Candida albicans . The presence of both hydrogen bond donor and acceptor sites in the molecular structure of this compound is a critical feature for molecular recognition and binding to biological targets, as identified in pharmacophore modeling studies . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the safety data sheet prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-(2-phenylpyrazol-3-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O/c16-11-6-7-15(19)13(10-11)14-8-9-17-18(14)12-4-2-1-3-5-12/h1-10,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGKUKCQPZDMJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC=N2)C3=C(C=CC(=C3)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80425277
Record name 4-Bromo-6-(2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47195224
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

213690-49-4
Record name 4-Bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=213690-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-6-(2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80425277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Bromo 2 1 Phenyl 1h Pyrazol 5 Yl Phenol and Its Analogues

Established Synthetic Pathways for the 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol Scaffold

The construction of the fundamental this compound structure relies on well-established organic chemistry reactions. These methods can be broadly categorized into multi-step sequences, direct cyclization strategies, selective halogenation, and condensation reactions.

Multi-step syntheses provide a versatile and controlled approach to the target molecule, often beginning with simpler, commercially available starting materials. A common and effective strategy involves the synthesis of chalcone (B49325) or β-diketone intermediates. researchgate.net

One prominent pathway begins with a substituted acetophenone, such as 5-bromo-2-hydroxyacetophenone. This precursor undergoes a Claisen-Schmidt condensation with benzaldehyde to form a chalcone analogue, specifically 1-(5-bromo-2-hydroxyphenyl)-3-phenylprop-2-en-1-one. This intermediate is then subjected to cyclization with phenylhydrazine. The reaction typically proceeds through a pyrazoline intermediate, which is subsequently oxidized or aromatized to yield the final pyrazole (B372694) ring. nih.gov

Alternatively, the synthesis can proceed through a β-diketone intermediate. researchgate.net This involves the reaction of 5-bromo-2-hydroxyacetophenone with a suitable benzoylating agent to form 1-(5-bromo-2-hydroxyphenyl)-3-phenylpropane-1,3-dione. This diketone is then reacted with phenylhydrazine in a cyclocondensation reaction to directly form the pyrazole ring. researchgate.net The Algar-Flynn-Oyamada (AFO) reaction represents another pathway, where oxidative cyclization of a 2'-hydroxychalcone intermediate in the presence of hydrogen peroxide leads to the formation of related flavonol structures, which can be further modified. nih.gov

Table 1: Example of a Multi-Step Synthesis via a Chalcone Intermediate
StepReactionKey ReagentsIntermediate/Product
1Claisen-Schmidt Condensation5-bromo-2-hydroxyacetophenone, Benzaldehyde, Base (e.g., NaOH)1-(5-bromo-2-hydroxyphenyl)-3-phenylprop-2-en-1-one (Chalcone)
2Cyclization/AromatizationPhenylhydrazine, Acid or Base catalystThis compound

The critical step in many synthetic routes is the formation of the pyrazole ring. The most classic and widely used method is the Knorr pyrazole synthesis and its variations, which involve the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. beilstein-journals.org For the synthesis of the target scaffold, this would entail reacting a precursor like 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione with phenylhydrazine. The reaction is typically catalyzed by an acid and proceeds with high regioselectivity when unsymmetrical diketones and hydrazines are used. beilstein-journals.org

Modern advancements have led to the development of multicomponent reactions (MCRs), which allow for the synthesis of complex pyrazole structures in a single step from three or more starting materials. mdpi.comnih.gov These reactions are highly efficient and atom-economical. A relevant MCR could involve the one-pot reaction of a salicylaldehyde derivative, a methyl ketone, and phenylhydrazine, which under the right catalytic conditions, would generate the pyrazolyl-phenol scaffold. nih.gov Another powerful strategy is the [3+2] cycloaddition of a diazoalkane with an alkyne, which offers a direct route to the pyrazole core. mdpi.comresearchgate.net

An alternative synthetic strategy involves introducing the bromo substituent in the final stage of the synthesis. This approach starts with the unhalogenated precursor, 2-(1-phenyl-1H-pyrazol-5-yl)phenol. The hydroxyl group of the phenol (B47542) is a strongly activating, ortho, para-directing group for electrophilic aromatic substitution. Since one ortho position is occupied by the bulky pyrazolyl group, electrophilic attack is directed primarily to the C4 (para) and C6 (ortho) positions.

To achieve selective bromination at the desired C4 position, specific reagents and conditions are employed. N-Bromosuccinimide (NBS) is a common and effective brominating agent for this purpose. nih.gov The selectivity of the reaction can be enhanced by using a catalyst. For instance, the use of p-toluenesulfonic acid (pTsOH) in conjunction with NBS has been shown to promote selective mono-bromination of para-substituted phenols. nih.gov The choice of solvent is also critical; conducting the reaction in ACS-grade methanol can lead to high yields of the desired mono-brominated product in short reaction times. nih.gov Other methods include using reagents like the PIDA–AlBr3 system, which provides a mild and efficient means for electrophilic bromination of phenols. nih.govrsc.org

Table 2: Reagents for Selective Bromination of 2-(1-phenyl-1H-pyrazol-5-yl)phenol
Brominating SystemTypical ConditionsKey AdvantageReference
NBS / p-TsOHEthyl acetate, room temperatureGood selectivity for mono-bromination nih.gov
NBS / MethanolMethanol, room temperature, short reaction timeHigh yields and selectivity nih.gov
PIDA–AlBr3Mild conditionsPractical for a broad scope of phenols nih.govrsc.org

This approach builds the pyrazolyl-phenol scaffold by starting with a phenol derivative that already contains the bromo substituent. A key starting material for this strategy is 5-bromosalicylaldehyde. nih.gov This aldehyde can be condensed with a compound containing an active methylene group and a phenyl group, followed by cyclization with phenylhydrazine.

A more direct route involves the condensation of 1-(5-bromo-2-hydroxyphenyl)ethan-1-one with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction forms a β-enaminoketone intermediate. beilstein-journals.orgnih.gov Subsequent treatment of this intermediate with phenylhydrazine leads to a cyclocondensation reaction, yielding the 1,5-disubstituted pyrazole ring directly attached to the 4-bromophenol moiety. This method is highly efficient for constructing the 1-phenyl-5-aryl-pyrazole system. beilstein-journals.orgnih.gov

Synthetic Strategies for Diversified this compound Derivatives

The creation of analogues of the title compound is crucial for structure-activity relationship studies. Synthetic strategies primarily focus on the systematic modification of the substituents on the pyrazole ring, particularly at the N1 position.

The most straightforward method for introducing diversity is by varying the hydrazine reagent used during the pyrazole ring formation step. The N1-phenyl substituent can be easily modified by employing a range of commercially available substituted phenylhydrazines. For example, reacting the appropriate 1,3-dicarbonyl precursor with 4-chlorophenylhydrazine or 4-methylphenylhydrazine would yield analogues with a 4-chlorophenyl or 4-methylphenyl group at the N1 position of the pyrazole, respectively. mdpi.com

This strategy allows for the systematic introduction of a wide array of functional groups on the N1-phenyl ring, including electron-donating groups (e.g., methoxy (B1213986), methyl) and electron-withdrawing groups (e.g., chloro, bromo, nitro). Such modifications can significantly influence the electronic properties and biological activity of the final compound. mdpi.comfrontiersin.org A study on related pyrazoline derivatives demonstrated the synthesis of a series of compounds with different substituted phenylsulfonyl groups at the N1 position, highlighting the feasibility of introducing diverse and complex substituents at this site. benthamdirect.com

Further diversification can be achieved by modifying the C3 position of the pyrazole ring. This is typically accomplished by altering the 1,3-dicarbonyl precursor. For instance, starting with a diketone derived from a different aryl ketone instead of acetophenone would introduce a different substituent at the C3 position of the pyrazole ring. universiteitleiden.nl

Derivatization Approaches for the Phenol Moiety

The phenolic hydroxyl group in this compound is a versatile functional handle for further molecular modification. Derivatization at this site can alter the compound's physicochemical properties, such as solubility and lipophilicity, and is a common strategy in drug design to improve bioavailability or reduce side effects. nih.gov Classical derivatization strategies for phenol fragments primarily involve electrophilic substitution of the phenolic hydroxyl. nih.gov

Key derivatization approaches include:

Alkylation/Etherification: The phenolic hydroxyl can be converted into an ether. A standard method is O-alkylation using an alkyl halide, such as methyl iodide, in the presence of a base like sodium hydride (NaH) in an aprotic solvent like N,N-dimethylformamide (DMF). mdpi.com This reaction transforms the hydroxyl group into a more stable ether linkage, which can be useful for protecting the phenol during subsequent reactions. mdpi.com

Acylation/Esterification: The formation of esters from the phenolic hydroxyl group is another common modification. This is typically achieved by reacting the phenol with an acyl chloride or anhydride in the presence of a base. This strategy has been used to develop drugs like aspirin from salicylic acid. nih.gov

Phosphorylation: The addition of a phosphate (B84403) group to the phenolic hydroxyl can significantly increase water solubility. nih.gov

These modifications are summarized in the table below.

Derivatization TypeReagentsFunctional Group FormedPurpose
Alkylation Alkyl halide (e.g., CH₃I), Base (e.g., NaH)Ether (-OR)Protection of hydroxyl group, modification of lipophilicity. mdpi.com
Acylation Acyl chloride or Anhydride, BaseEster (-OCOR)Prodrug design, modification of bioavailability. nih.gov
Phosphorylation Phosphorylating agentPhosphate ester (-OPO₃H₂)Increase water solubility. nih.gov

Substitution Pattern Variations on the N-Phenyl Group of the Pyrazole

The substitution pattern on the N-phenyl ring of the pyrazole moiety is readily varied by selecting the appropriately substituted phenylhydrazine as a starting material in the cyclocondensation reaction. researchgate.net This modularity is a key advantage of the common synthetic routes to pyrazoles.

For instance, to synthesize analogues of this compound with different substituents on the N-phenyl ring, one would start with the corresponding substituted phenylhydrazine. The reaction of a 1,3-dicarbonyl precursor with various arylhydrazines allows for the synthesis of a library of 1-aryl-substituted pyrazoles. dergipark.org.tr

Examples of Substituted Phenylhydrazines Used in Pyrazole Synthesis:

Phenylhydrazine DerivativeResulting N-Aryl Substituent
PhenylhydrazineN-Phenyl
4-BromophenylhydrazineN-(4-Bromophenyl) dergipark.org.tr
2,5-Dimethylphenyl hydrazineN-(2,5-Dimethylphenyl) dergipark.org.tr
4-NitrophenylhydrazineN-(4-Nitrophenyl)
4-MethoxyphenylhydrazineN-(4-Methoxyphenyl)

This strategy allows for the systematic exploration of how different electronic and steric properties of the N-phenyl substituent affect the biological activity or physical properties of the final compound. For example, a series of novel pyrazole derivatives were synthesized using substituted-phenylsulfonyl hydrazines, introducing a sulfonyl group to the N-phenyl ring. benthamdirect.com

Detailed Mechanistic Elucidation of Critical Synthetic Steps

The formation of the 1,5-disubstituted pyrazole ring system from an α,β-unsaturated ketone (chalcone) and phenylhydrazine is a cornerstone of pyrazole synthesis. The reaction proceeds through the formation of a pyrazoline intermediate, which is subsequently aromatized to the pyrazole. nih.gov

Two primary mechanistic pathways are proposed for the initial cyclization to form the pyrazoline: chim.it

Aza-Michael Addition Pathway: The reaction begins with a nucleophilic 1,4-addition (aza-Michael addition) of the hydrazine nitrogen to the β-carbon of the α,β-unsaturated ketone. This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the carbonyl carbon. The final step is the elimination of a water molecule to yield the 2-pyrazoline. chim.it

Hydrazone Formation Pathway: Alternatively, the reaction can initiate with the condensation of the hydrazine and the ketone's carbonyl group to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the terminal nitrogen attacks the β-carbon of the former enone system. A subsequent tautomerization leads to the more thermodynamically stable 2-pyrazoline. chim.it

The reaction is commonly catalyzed by an acid, such as acetic acid. chim.it The resulting pyrazoline can then be oxidized to the aromatic pyrazole. This oxidation can occur in the presence of an oxidizing agent or sometimes simply with air (ambient atmosphere). nih.gov If a leaving group is present on the hydrazine, such as in tosylhydrazine, elimination can directly lead to the aromatic pyrazole. nih.gov

Optimization Parameters for Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of the synthesized pyrazoles. Several parameters can be adjusted to enhance the efficiency of the synthesis.

Solvent: The choice of solvent can significantly impact the reaction outcome, particularly the regioselectivity. For the cyclocondensation of arylhydrazines with 1,3-diketones, aprotic dipolar solvents (like DMF or NMP) have been shown to give better results and higher regioselectivity compared to commonly used polar protic solvents like ethanol. nih.gov The use of polyethylene glycol (PEG-400) has been reported as an efficient and recyclable "green" solvent for the Claisen-Schmidt condensation to prepare the chalcone precursors. healthcare-bulletin.co.uk

Catalyst: The cyclocondensation is often acid-catalyzed. chim.it Lewis acid catalysts, such as samarium(III) chloride (SmCl₃), can accelerate the reaction by participating in the formation of β-diketonate complexes. beilstein-journals.org

Temperature: Reaction temperature is a critical parameter. Increasing the temperature can improve the yield of the product, as seen in the silver-catalyzed synthesis of 5-aryl-3-trifluoromethyl pyrazoles where raising the temperature to 60 °C was beneficial. mdpi.com However, for some reactions, such as the formation of pyrazolines under ultrasound irradiation, high yields can be achieved at room temperature. chim.it

Reaction Time: Advanced techniques like flow chemistry can significantly decrease reaction times. A process that took 16 hours in a batch reaction was completed in 30 minutes using a continuous-flow method, leading to moderate to excellent yields. nih.gov

Reaction Medium pH: The pH of the reaction medium is important. For instance, the synthesis of pyrazolines in a sodium acetate-acetic acid aqueous solution has been reported as a practical and convenient procedure. chim.it

The following table summarizes key optimization parameters from various studies.

ParameterConditionReactants/Reaction TypeOutcomeReference
Solvent PEG-400Chalcone Synthesis (Claisen-Schmidt)Efficient, recyclable, "green" medium healthcare-bulletin.co.uk
Solvent Aprotic dipolar (e.g., DMF)1,3-Diketones + ArylhydrazinesBetter results and regioselectivity nih.gov
Catalyst SmCl₃ (Lewis Acid)Acylation of β-ketoestersAccelerates reaction beilstein-journals.org
Temperature 60 °CN′-benzylidene tolylsulfonohydrazides + ethyl 4,4,4-trifluoro-3-oxobutanoateImproved product yield mdpi.com
Technology Flow ChemistryCycloaddition of SF₅-alkynes with diazoacetatesReduced reaction time (16h to 30 min), improved safety nih.gov

Advanced Structural Characterization Studies

Single Crystal X-ray Diffraction Analysis of 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol

A single-crystal X-ray diffraction study would be the definitive method to uncover the precise three-dimensional structure of this compound. This powerful analytical technique would provide a wealth of information about the molecule's conformation and the intricate network of intermolecular interactions that dictate its solid-state packing. The following subsections detail the specific parameters that would be determined from such an analysis.

Detailed Analysis of Intramolecular Bond Lengths and Angles

Precise measurements of the distances between bonded atoms (bond lengths) and the angles between adjacent bonds (bond angles) would be obtained. This data is fundamental for confirming the covalent framework of the molecule and can provide insights into the nature of the chemical bonds, such as the degree of double-bond character and the presence of strain within the ring systems.

Below is a hypothetical table of selected intramolecular bond lengths that would be determined.

BondExpected Length (Å)
C-Br
C-O (phenol)
N-N (pyrazole)
C-N (pyrazole)
C-C (pyrazole)
C-C (phenyl)

Torsional and Dihedral Angle Determination

Torsional angles, which describe the rotation around a chemical bond, and dihedral angles, the angle between two intersecting planes, are critical for defining the three-dimensional shape of the molecule. The dihedral angle between the phenyl ring and the pyrazole (B372694) ring, as well as the angle between the pyrazole ring and the phenol (B47542) ring, would be of particular interest. These angles are key indicators of the molecule's conformational flexibility and the extent of steric hindrance between the different ring systems.

A hypothetical table of key dihedral angles is presented below.

Dihedral AngleExpected Value (°)
Phenyl Ring Plane vs. Pyrazole Ring Plane
Pyrazole Ring Plane vs. Phenol Ring Plane

Supramolecular Architecture and Crystal Packing in the Solid State

Beyond the individual molecule, X-ray diffraction reveals how molecules arrange themselves in the crystal lattice. This supramolecular architecture is governed by a variety of non-covalent interactions, which are crucial for the stability of the crystal.

Characterization of Intermolecular Hydrogen Bonding Networks

The presence of a hydroxyl group on the phenol ring and nitrogen atoms in the pyrazole ring suggests the potential for intermolecular hydrogen bonding. These interactions, where a hydrogen atom is shared between two electronegative atoms, are highly directional and play a significant role in determining the crystal packing. The analysis would identify the donor and acceptor atoms involved in hydrogen bonds and the geometry of these interactions.

A hypothetical table detailing potential hydrogen bond parameters is provided.

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
O-H···N (pyrazole)

Investigation of π-π Stacking Interactions

The aromatic nature of the phenyl and pyrazole rings makes them susceptible to π-π stacking interactions. These are attractive, non-covalent interactions between the electron clouds of aromatic rings. The analysis would determine the presence of such interactions, including the distance between the centroids of the interacting rings and their relative orientation (e.g., parallel-displaced or T-shaped). These interactions are known to contribute significantly to the stability of the crystal structure.

Elucidation of Halogen Bonding Interactions

Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic region (a Lewis base). The bromine atom in this compound, being covalently bonded to the electron-withdrawing phenol ring, is expected to have a region of positive electrostatic potential (a σ-hole) on its outer surface, making it a potential halogen bond donor.

In the crystal structure of the analogous compound, 4-bromo-2-(1H-pyrazol-3-yl)phenol, specific intermolecular contacts involving the bromine atom are observed, which are indicative of halogen bonding. researchgate.net These interactions can be classified based on the geometry of the C—Br···X angle, where X is the halogen bond acceptor. Studies on other brominated phenols have distinguished between Type I contacts (where both C—Br···X angles are similar) and Type II contacts (where one angle is close to 180° and the other is close to 90°), with the latter being more characteristic of a true halogen bond. nih.gov In related brominated pyrazole structures, Br···H and Br···N interactions have also been noted to contribute to the crystal packing. nih.govnih.gov

The potential halogen bond acceptors in the crystal lattice of this compound would primarily be the pyrazole nitrogen atoms, the phenolic oxygen atom, or the π-systems of the phenyl and phenol rings of neighboring molecules. The presence of the N-phenyl group, compared to the N-H in the analog, would introduce steric hindrance that could alter the geometry and prevalence of these halogen bonds, potentially favoring different packing motifs.

Table 1: Potential Halogen Bonding Parameters in a Related Analog Data based on the crystal structure of the analogous compound 4-bromo-2-(1H-pyrazol-3-yl)phenol. researchgate.net

Donor Atom Acceptor Atom Interaction Type Distance (Å) Angle (°) C-Br···Acceptor
Br O Halogen Bond Not Reported Not Reported
Br N (pyrazole) Halogen Bond Not Reported Not Reported
Br Br Halogen-Halogen Not Reported Not Reported
Note:

Analysis of Other Non-Covalent Interactions Governing Crystal Packing

Beyond halogen bonding, the crystal packing of this compound is directed by a suite of other non-covalent forces. The most significant of these is expected to be hydrogen bonding involving the phenolic hydroxyl group.

In the crystal structure of 4-bromo-2-(1H-pyrazol-3-yl)phenol, a strong intramolecular O—H···N hydrogen bond is formed between the phenolic hydroxyl group and the adjacent nitrogen atom of the pyrazole ring. researchgate.net This interaction creates a stable six-membered ring, referred to as an S(6) motif, which planarizes a significant portion of the molecule. This intramolecular bond is a common feature in related 2-pyrazolylphenol structures.

Table 2: Key Non-Covalent Interactions in a Related Analog Data based on the crystal structure of the analogous compound 4-bromo-2-(1H-pyrazol-3-yl)phenol and general principles. researchgate.netresearchgate.net

Interaction Type Donor Acceptor Description
Intramolecular Hydrogen Bond O-H (phenol) N (pyrazole) Forms a planarizing S(6) ring motif.
Intermolecular Hydrogen Bond N-H (pyrazole) O (phenol) Links molecules into chains (present in analog only).
C-H···π Interactions C-H (aromatic) Phenyl/Phenol Ring Stabilizes packing between molecular layers.

Polymorphism and Crystal Engineering Considerations for this compound

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physical and chemical properties. The potential for polymorphism in this compound is significant due to its conformational flexibility, particularly the rotational freedom of the N-phenyl ring relative to the pyrazolylphenol core.

Studies on the closely related system, (E)-4-bromo-2-[(phenylimino)methyl]phenol, have identified two distinct polymorphs. nih.govresearchgate.net These polymorphs differ primarily in the dihedral angle between the two aromatic rings, with one form being nearly planar and the other significantly twisted. nih.gov This difference in conformation leads to different crystal packing and even different colors at room temperature. nih.gov

For this compound, it is conceivable that different crystallization conditions (e.g., solvent, temperature, rate of cooling) could trap different molecular conformations, leading to the formation of polymorphs. Each polymorph would represent a different solution to the problem of optimizing the various non-covalent interactions (hydrogen bonding, halogen bonding, π-stacking) in the solid state.

From a crystal engineering perspective, the multiple interaction sites on the molecule offer opportunities to design specific supramolecular structures. By co-crystallizing with other molecules (co-formers) that can specifically interact with the phenolic -OH, the pyrazole nitrogen, or the bromine atom, it may be possible to direct the assembly towards desired architectures with tailored properties. The interplay between the strong O-H···N intramolecular bond and the various possible intermolecular interactions makes this compound a compelling target for studies in polymorphism and crystal engineering.

Comprehensive Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.

¹H NMR Chemical Shift Assignments and Spin-Spin Coupling Patterns

The ¹H NMR spectrum of 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol is expected to exhibit a series of distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electronic environment of each proton.

The protons of the phenyl ring attached to the pyrazole (B372694) nitrogen are anticipated to appear in the aromatic region, typically between δ 7.2 and 7.6 ppm. The integration of these signals would correspond to five protons. The protons on the brominated phenol (B47542) ring are also expected in the aromatic region, with their chemical shifts influenced by the electron-withdrawing bromine atom and the electron-donating hydroxyl group. The pyrazole ring protons will have characteristic shifts. Specifically, the proton at the 4-position of the pyrazole ring is expected to appear as a doublet, coupled to the proton at the 3-position. The phenolic hydroxyl proton is expected to appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Phenolic OHVariable (e.g., 5.0-9.0)Broad Singlet-
Pyrazole H-3~6.5-7.0Doublet~2-3
Pyrazole H-4~7.5-7.8Doublet~2-3
Phenyl Ring Protons~7.2-7.6Multiplet-
Bromophenol Ring Protons~6.8-7.5Multiplets-

¹³C NMR Spectroscopic Characterization

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbon atoms of the phenyl and bromophenol rings are expected to resonate in the aromatic region of the spectrum, typically between δ 110 and 160 ppm. The carbon bearing the bromine atom will be significantly influenced, as will the carbon attached to the hydroxyl group. The pyrazole ring carbons will also have characteristic chemical shifts. For comparison, in a similar compound, 4-bromo-3-methoxy-1-phenyl-1H-pyrazole, the pyrazole C-3, C-4, and C-5 carbons appear at approximately δ 161.2, 82.0, and 127.8 ppm, respectively researchgate.net.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Phenolic C-OH~150-160
Phenolic C-Br~110-120
Other Phenolic Carbons~115-135
Pyrazole C-3~140-150
Pyrazole C-4~105-115
Pyrazole C-5~145-155
Phenyl C-ipso~138-142
Other Phenyl Carbons~120-130

Application of Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Complete Structural Elucidation

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are spin-spin coupled. This would be crucial for identifying adjacent protons within the phenyl and bromophenol rings, as well as the coupling between the H-3 and H-4 protons of the pyrazole ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments establish correlations between protons and the carbon atoms to which they are directly attached. This would allow for the direct assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly valuable for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between the different ring systems, for instance, the bond between the pyrazole ring and the phenol ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy: Identification of Characteristic Vibrational Modes

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. The aromatic C-H stretching vibrations are expected to appear around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic and pyrazole rings would likely be observed in the 1400-1600 cm⁻¹ region. The C-O stretching of the phenol is typically found in the 1200-1260 cm⁻¹ range. The C-Br stretching vibration is expected to appear in the fingerprint region, typically below 700 cm⁻¹.

Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H Stretch (Phenol)3200-3600 (broad)
Aromatic C-H Stretch3000-3100
C=C and C=N Stretch (Aromatic/Pyrazole)1400-1600
C-O Stretch (Phenol)1200-1260
C-Br Stretch< 700

Raman Spectroscopy Applications for Structural Fingerprinting

Raman spectroscopy is a complementary technique to FT-IR and is particularly useful for observing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide a unique "fingerprint" of the molecule.

Symmetric stretching vibrations of the aromatic rings, which may be weak in the IR spectrum, are often strong in the Raman spectrum. The C-Br bond, being relatively non-polar, is also expected to give a distinct Raman signal. Raman spectroscopy is a non-destructive technique that requires minimal sample preparation, making it a valuable tool for the rapid identification and characterization of such compounds. The combination of FT-IR and Raman data provides a more complete picture of the vibrational modes of the molecule, aiding in its structural confirmation.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of organic molecules. Through ionization and subsequent analysis of the mass-to-charge ratio of the resulting ions, valuable information regarding the elemental composition and fragmentation patterns can be obtained.

While specific ESI-MS fragmentation data for this compound is not extensively documented in the available literature, the fragmentation patterns of related phenolic and pyrazole-containing compounds can provide insight into its expected behavior. The molecular structure of this compound contains several moieties—a brominated phenol, a phenyl group, and a pyrazole ring—that will influence its fragmentation.

Under ESI-MS conditions, the molecule is expected to be readily ionized, likely forming a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode, given the acidic phenolic proton. The fragmentation of the parent ion would likely proceed through the cleavage of the bonds connecting the different rings and the loss of small neutral molecules.

Key expected fragmentation pathways would involve:

Cleavage of the pyrazole-phenol bond: This would result in fragments corresponding to the brominated phenol and the phenylpyrazole moieties.

Fragmentation of the pyrazole ring: The pyrazole ring itself can undergo characteristic ring-opening and fragmentation, leading to the loss of nitrogen (N₂) or other small neutral fragments.

Loss of bromine: The bromine atom can be lost as a radical or as HBr, leading to a significant change in the mass of the fragment ion.

Fragmentation of the phenyl ring: The unsubstituted phenyl ring may undergo fragmentation, though this is generally less favorable than the cleavage of bonds linking the heterocyclic and aromatic systems.

A hypothetical fragmentation table based on the structure is presented below.

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Neutral Loss Proposed Structure of Fragment
315/317 ([M+H]⁺)236/238C₆H₅NBrominated phenol moiety
315/317 ([M+H]⁺)144C₇H₅BrOPhenylpyrazole moiety
315/317 ([M+H]⁺)77C₁₀H₈BrN₂OPhenyl radical

Note: The m/z values for bromine-containing ions are represented as a doublet (e.g., 315/317) due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

High-resolution mass spectrometry (HRMS) is crucial for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with a molecular formula of C₁₅H₁₁BrN₂O, the theoretical exact mass can be calculated.

The exact mass is determined by summing the masses of the most abundant isotopes of each element. This precise measurement allows for the differentiation between compounds with the same nominal mass but different elemental compositions, thereby confirming the molecular formula. While specific HRMS data for this compound is not available, a theoretical calculation provides the expected exact mass.

Molecular Formula Calculated Exact Mass [M] Calculated Exact Mass [M+H]⁺
C₁₅H₁₁⁷⁹BrN₂O314.0058315.0136
C₁₅H₁₁⁸¹BrN₂O316.0038317.0116

The ability of HRMS to provide exact mass measurements is a powerful tool for confirming the identity of newly synthesized compounds and for identifying unknown substances in complex mixtures.

Electronic Absorption and Emission Spectroscopy

Electronic absorption and emission spectroscopy, encompassing UV-Vis and fluorescence techniques, provide valuable information about the electronic structure and photophysical properties of a molecule. These techniques are used to study the electronic transitions between different energy levels within the molecule.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals. The absorption spectrum of this compound is expected to be influenced by the electronic transitions within its constituent aromatic and heterocyclic rings.

The electronic spectrum of pyrazole-containing compounds is often characterized by π → π* transitions. In a related compound, 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene, an absorption maximum was observed at 255 nm in ethanol before irradiation mdpi.com. Another study on (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone showed that the absorption wavelength experiences a bathochromic (red) shift with increasing solvent polarity physchemres.org.

Based on the structure of this compound, which contains extended conjugation between the phenyl, pyrazole, and phenol rings, absorption bands in the UV region are anticipated. The presence of the bromine atom and the hydroxyl group as substituents on the phenol ring will likely modulate the energy of the electronic transitions.

Compound Analog Solvent λmax (nm) Electronic Transition
2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-...Ethanol255π → π
(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanoneDCM283.27π → π
(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanoneDMSO283.75π → π*

Data presented is for analogous compounds to infer the expected spectroscopic behavior.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. This phenomenon occurs when an electron returns from an excited singlet state to the ground state. The luminescent properties of a compound are highly dependent on its molecular structure and environment.

Many pyrazole derivatives are known to be fluorescent. The fluorescence of these compounds can be influenced by the nature and position of substituents on the pyrazole and any attached aromatic rings. For instance, a cyclometallated platinum(II) complex containing a pyrazole ligand has been reported to exhibit green fluorescence with a maximum emission at 514 nm mdpi.com.

Compound Type Fluorescence Property Emission λmax (nm)
Pyrazole DerivativesCan be highly fluorescentDependent on structure
Platinum(II) pyrazole complexGreen fluorescence514

This table provides a general overview of the luminescent properties of related pyrazole-containing systems.

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental properties of 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol at the atomic and molecular level. These methods allow for a detailed exploration of the molecule's geometric and electronic characteristics.

Furthermore, DFT is used to analyze the electronic structure, offering a map of how electrons are distributed within the molecule. This analysis is fundamental to understanding the molecule's chemical behavior, including its reactivity and spectroscopic properties.

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the specific functional used. For molecules containing heavier atoms like bromine, it is crucial to select a basis set that can adequately describe the electronic environment around all atoms. A common choice for such systems is the B3LYP functional combined with a basis set like 6-31G(d,p). nih.gov This combination has been shown to provide reliable results for a variety of organic molecules, including pyrazole (B372694) derivatives. nih.gov The selection of the computational method is a critical step that balances computational cost with the desired accuracy of the results.

The Molecular Electrostatic Potential (MEP) map is a valuable tool derived from computational calculations that visualizes the electrostatic potential on the surface of a molecule. It helps in identifying the regions that are rich or poor in electrons. In the context of this compound, the MEP map would likely indicate negative potential (red and yellow regions) around the oxygen atom of the hydroxyl group and the nitrogen atoms of the pyrazole ring, suggesting these are sites prone to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms, particularly the hydroxyl proton, marking them as potential sites for nucleophilic interaction. For other pyrazole derivatives, MEP analysis has been used to identify amide and nitro groups as centers for electrophilic attacks. nih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. For pyrazole derivatives, the HOMO-LUMO gap has been calculated to predict their reactivity. nih.gov Reactivity indices such as chemical hardness, softness, and electronegativity can also be derived from the HOMO and LUMO energies, providing further insights into the molecule's chemical behavior.

Table 1: Illustrative Frontier Molecular Orbital Data for a Related Pyrazole Derivative

ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy-2.0
HOMO-LUMO Gap (ΔE)4.5

Note: The data in this table is illustrative for a generic pyrazole derivative and does not represent experimentally or computationally verified values for this compound.

Phenolic pyrazoles can exist in different tautomeric forms. For this compound, the equilibrium between the enol-imine and keto-enamine forms is of particular interest. Computational methods can be used to calculate the relative energies of these tautomers, thereby predicting which form is more stable. researchgate.net The presence of a strong intramolecular O-H···N hydrogen bond in the enol-imine form is often a stabilizing factor. researchgate.net Theoretical calculations can provide the relative energies of the different tautomers, helping to understand the tautomeric preferences of the molecule in various environments.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. eurasianjournals.comnih.gov For a molecule like this compound, MD simulations can provide insights into its flexibility, conformational preferences, and interactions with its environment. eurasianjournals.comnih.gov

Key rotational dynamics to consider would be:

Phenyl-Pyrazole Torsion: The rotation around the bond connecting the phenyl group to the nitrogen atom of the pyrazole ring. This rotation would influence the steric hindrance and electronic conjugation between the two aromatic systems.

Pyrazole-Phenol Torsion: The rotation around the carbon-carbon bond linking the pyrazole ring to the bromophenol moiety. This is a critical dihedral angle that would be influenced by potential intramolecular hydrogen bonding between the phenolic hydroxyl group and a nitrogen atom of the pyrazole ring. nih.gov

Hydroxyl Group Orientation: The rotation of the hydrogen atom of the phenolic hydroxyl group can lead to different hydrogen bonding patterns, both intramolecularly and with surrounding solvent molecules.

MD simulations can map the potential energy surface associated with these rotations, identifying the most stable, low-energy conformations. libretexts.org The stability of different conformers is influenced by factors such as steric hindrance and torsional strain. libretexts.org For instance, conformations where the bulky phenyl and bromophenol groups are far from each other would likely be more stable. lumenlearning.com The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are common metrics from MD simulations that quantify the stability and flexibility of the molecule and its constituent atoms, respectively. nih.govresearchgate.netresearchgate.net

The surrounding solvent can significantly influence the conformation and properties of a solute molecule. frontiersin.orgcdnsciencepub.com MD simulations can explicitly model solvent molecules, providing a detailed picture of solute-solvent interactions. frontiersin.orgresearchgate.netnih.gov

For this compound, simulations in different solvents would reveal:

Polar Solvents (e.g., water, ethanol): These solvents would likely form hydrogen bonds with the phenolic hydroxyl group and the nitrogen atoms of the pyrazole ring. rsc.org This can stabilize conformations where these groups are exposed to the solvent. The choice of solvent can control the conformation and, consequently, the selectivity of a reaction. frontiersin.org

Aprotic Solvents (e.g., dimethyl sulfoxide, acetone): These solvents can act as hydrogen bond acceptors. The interaction with the phenolic proton could influence the rotational barrier around the pyrazole-phenol bond.

Nonpolar Solvents (e.g., toluene, hexane): In such solvents, intramolecular interactions, such as hydrogen bonding between the phenol (B47542) and pyrazole moieties, might be more favored to minimize unfavorable interactions with the solvent. rsc.org

By analyzing the radial distribution functions from MD simulations, it is possible to characterize the structure of the solvent shells around specific functional groups of the molecule. This provides a microscopic understanding of solvation. frontiersin.org

Prediction of Nonlinear Optical (NLO) Properties

Molecules with extended π-conjugated systems and significant charge asymmetry, often referred to as push-pull systems, can exhibit nonlinear optical (NLO) properties. nih.gov These materials have potential applications in optoelectronics and telecommunications. rsc.orgresearchgate.net The structure of this compound, with its interconnected aromatic rings, suggests it could have interesting NLO properties.

The NLO response of a molecule is characterized by its polarizability (α) and hyperpolarizabilities (β, γ, etc.). These properties describe how the electron cloud of a molecule is distorted by an external electric field. Density Functional Theory (DFT) is a common quantum mechanical method used to calculate these properties. researchgate.netaps.orgosti.gov

Polarizability (α): Describes the linear response of the molecule to the electric field.

First Hyperpolarizability (β): Governs the second-order NLO effects like second-harmonic generation (SHG).

Second Hyperpolarizability (γ): Relates to third-order NLO phenomena.

The following table presents representative calculated values for polarizability and hyperpolarizability for pyrazole-based molecules from the literature, which can serve as an estimate for what might be expected for this compound.

Compound FamilyMethodDipole Moment (μ) [D]Average Polarizability <α> [a.u.]Total First Hyperpolarizability (βtot) [a.u.]Total Second Hyperpolarizability (γtot) [a.u.]
Pyrazoline DerivativesDFT~19.4~1.78 x 10⁻²²~2.57 x 10⁻²⁷~3.13 x 10⁻³²
Push-Pull TetrazolesDFT--High NLO activity observed-

Data is illustrative and based on findings for similar compound classes. nih.govresearchgate.net

The NLO properties of a molecule are intrinsically linked to its chemical structure. rsc.orgresearchgate.netresearchgate.netrsc.org For this compound, the following structural features would be important:

π-Conjugated System: The interconnected phenyl, pyrazole, and phenol rings form an extended π-electron system, which is a prerequisite for significant NLO response. nih.gov

Push-Pull Character: The electron-donating hydroxyl group (push) and the potentially electron-withdrawing pyrazole ring and bromo-substituent (pull) could create an intramolecular charge transfer (ICT) system, which enhances the hyperpolarizability. nih.govrsc.org The efficiency of this ICT is a key determinant of the magnitude of the NLO response. nih.gov

Computational studies can systematically modify the structure (e.g., by changing substituents or extending the conjugated system) to establish clear structure-property relationships, guiding the design of molecules with optimized NLO performance. rsc.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies (Methodological Focus)

QSAR and molecular docking are computational techniques widely used in drug discovery and materials science to predict the activity of chemical compounds and to understand their interactions with biological targets. researchgate.netijsdr.org While specific activity data for this compound is not assumed, the methodologies of QSAR and molecular docking are highly relevant for a compound of this class, as pyrazole derivatives are known to exhibit a wide range of biological activities. nih.govnih.gov

A QSAR study aims to build a mathematical model that relates the chemical structure of a series of compounds to their biological activity. biointerfaceresearch.comshd-pub.org.rsnih.govacs.org The general workflow involves:

Data Set Preparation: A series of pyrazole derivatives with known biological activities (e.g., enzyme inhibition constants) would be collected. nih.govacs.org

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electrostatic fields). ijsdr.orgshd-pub.org.rs

Model Building: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) are used to find a correlation between a subset of descriptors and the biological activity. biointerfaceresearch.com

Model Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation (using a separate test set of compounds). biointerfaceresearch.comshd-pub.org.rs

Molecular docking predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. nih.govresearchgate.netrsc.org This helps in understanding the binding mode and estimating the binding affinity. The key steps are:

Target and Ligand Preparation: A 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). The structure of this compound would be built and energy-minimized.

Binding Site Identification: The active site or binding pocket of the protein is identified. nih.gov

Docking Simulation: A docking algorithm systematically samples different conformations and orientations of the ligand within the binding site, scoring each pose based on a scoring function that estimates the binding energy. nih.govnih.govrsc.org

Analysis of Results: The predicted binding poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues. nih.govnih.gov

For this compound, docking studies could explore its potential to inhibit various enzymes, a common feature of pyrazole-containing compounds. nih.govnih.govrsc.org

Development of Ligand-Based and Structure-Based Computational Models

Computational modeling for pyrazole derivatives, a class of compounds to which this compound belongs, often follows two primary paths: ligand-based and structure-based design.

Ligand-Based Design: In the absence of a known 3D structure of a biological target, ligand-based methods are invaluable. These approaches utilize the information from a set of known active molecules to build a model that predicts the activity of new compounds. Quantitative Structure-Activity Relationship (QSAR) is a prominent ligand-based technique. For instance, 2D-QSAR models have been successfully developed for various pyrazole derivatives to correlate their structural features with biological activities, such as EGFR kinase inhibition. nih.govacs.org These models can predict the bioactivity of new derivatives, including those with substitutions like the bromo and phenyl groups found in this compound. nih.govacs.org The design and synthesis of novel pyrazole-based derivatives have been guided by ligand-based approaches like pharmacophore and QSAR modeling to identify chemical features essential for potent and selective inhibition of targets like COX-2. nih.govsci-hub.se

Structure-Based Design: When the three-dimensional structure of a biological target is available, structure-based drug design (SBDD) becomes a powerful tool. This approach involves docking candidate molecules into the active site of the target protein to predict binding affinity and orientation. For pyrazole derivatives, SBDD has been instrumental in the discovery of potent inhibitors for various targets, including rhinovirus replication and LIMK1/2. acs.orgacs.org For a compound like this compound, if a potential target protein is identified, SBDD could be employed to understand its binding mode and guide the design of more potent analogs. The discovery of pyrazole-based inhibitors for dihydroorotate (B8406146) dehydrogenase for malaria chemoprevention has also been facilitated by structure-based computational tools. monash.edu

Pharmacophore Modeling and Virtual Screening Methodologies

Pharmacophore modeling and virtual screening are essential computational techniques for identifying novel hit compounds from large chemical libraries.

A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to bind to a specific target. For pyrazole-based compounds, pharmacophore models have been generated from known active inhibitors to guide the design of new molecules with desired biological activities. nih.govsci-hub.se A pharmacophore hybridization strategy has been used to discover novel pyrazoline-based hydantoin (B18101) analogs with anti-tumor efficacy. nih.gov

Virtual screening is a computational technique that involves the rapid assessment of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This can be done using either ligand-based methods (e.g., similarity to known actives) or structure-based methods (e.g., molecular docking). High-throughput virtual screening (HTVS) has been successfully applied to identify novel pyrazole-based inhibitors for enzymes like CDK8, a key target in cancer progression. chemmethod.comchemmethod.com Similarly, virtual screening of small molecule libraries has led to the identification of pyrazole-scaffold proteasome inhibitors. nih.govacs.org For this compound, a virtual screening campaign against a panel of potential biological targets could reveal its therapeutic potential.

Analysis of Predicted Molecular Binding Modes and Intermolecular Interactions

Understanding the specific interactions between a ligand and its target receptor is fundamental for rational drug design. Molecular docking simulations provide detailed insights into these interactions at an atomic level.

Hydrogen Bonding: The phenol and pyrazole moieties in this compound can act as both hydrogen bond donors and acceptors. In a theoretical receptor environment, the phenolic hydroxyl group can form a crucial hydrogen bond with an acceptor residue in the binding pocket. Similarly, the nitrogen atoms of the pyrazole ring can accept hydrogen bonds. Studies on pyrazole-phenol binary systems have highlighted the cooperative association through hydrogen bonding. psu.edu Molecular docking studies of various pyrazole derivatives have consistently shown the importance of hydrogen bonding in their binding to target proteins. nih.govnih.gov

π-π Stacking: The phenyl and pyrazole rings in the molecule are aromatic and can participate in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the active site of a receptor. These interactions contribute significantly to the binding affinity and stability of the ligand-receptor complex. The geometry and electronic properties of the pyrazole scaffold enable it to establish both hydrogen bonds and π-π stacking interactions within the active sites of kinases like CDK8. chemmethod.com

Computational Chemistry Methods: Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT studies on pyrazole derivatives have been used to calculate properties like HOMO-LUMO energy gaps, which relate to the molecule's reactivity and electronic transitions. researchgate.netnih.govacs.org Such calculations can provide a deeper understanding of the intrinsic properties of this compound that influence its intermolecular interactions.

Exploration of Molecular Interactions and Coordination Chemistry

Assessment of 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol as a Ligand

The structure of this compound, featuring a phenolic hydroxyl group ortho to a pyrazole (B372694) ring, strongly suggests its potential to act as a chelating ligand. The spatial arrangement of the hydroxyl oxygen and one of the pyrazole nitrogen atoms creates a favorable geometry for coordinating with a metal ion.

Identification of Potential Chelation Sites and Proposed Binding Modes (e.g., N,O-chelating)

The primary mode of coordination for 2-(pyrazol-5-yl)phenol derivatives is through a bidentate N,O-chelation. ajgreenchem.comajgreenchem.comorientjchem.org In the case of this compound, the proposed chelation would involve the deprotonated phenolic oxygen and the nitrogen atom at the 2-position of the pyrazole ring. This forms a stable six-membered chelate ring with the metal center, a common and favored configuration in coordination chemistry.

The presence of the phenyl group on the pyrazole nitrogen and the bromo group on the phenolic ring are expected to influence the electronic properties of the ligand, which in turn can affect the stability and properties of the metal complexes. The electron-withdrawing nature of the bromo substituent may enhance the acidity of the phenolic proton, potentially facilitating deprotonation and complex formation.

Studies on Metal Ion Complexation and Stoichiometry

For instance, studies on similar Schiff base ligands derived from pyrazole aldehydes and aminophenols have reported the formation of octahedral complexes with Cu(II) and Co(II). researchgate.net In these cases, the ligand acts as a bidentate donor, and the resulting complexes exhibit a 1:2 metal-to-ligand ratio. It is reasonable to infer that this compound would form similar complexes, such as [M(L)2], where 'L' represents the deprotonated form of the ligand.

Synthesis and Physicochemical Characterization of Metal Complexes

The synthesis of metal complexes with 2-(pyrazol-5-yl)phenol ligands typically involves the reaction of the ligand with a metal salt in a suitable solvent, often with the addition of a base to facilitate the deprotonation of the phenolic hydroxyl group.

Spectroscopic Signatures Indicating Complex Formation

The formation of metal complexes with this compound can be monitored and confirmed using various spectroscopic techniques.

Infrared (IR) Spectroscopy: A key indicator of complex formation is the disappearance of the broad O-H stretching vibration of the free ligand (typically in the range of 3400-3200 cm⁻¹) upon deprotonation and coordination to the metal ion. Additionally, shifts in the C=N stretching vibration of the pyrazole ring to lower or higher frequencies can indicate the involvement of the pyrazole nitrogen in coordination. New bands at lower frequencies can be attributed to the formation of M-O and M-N bonds. nih.gov

UV-Visible Spectroscopy: The electronic spectra of the complexes are expected to differ significantly from that of the free ligand. The π-π* transitions of the aromatic rings and the n-π* transitions of the chromophores in the ligand will likely shift upon coordination. For transition metal complexes, the appearance of new, weaker absorption bands in the visible region can be assigned to d-d electronic transitions, providing information about the geometry of the coordination sphere. orientjchem.orgorientjchem.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II)), ¹H NMR spectroscopy is a powerful tool. The disappearance of the phenolic -OH proton signal would be a clear indication of deprotonation and complexation. Shifts in the chemical shifts of the pyrazole and phenyl protons adjacent to the coordination sites would also provide evidence of complex formation.

The following table summarizes the expected spectroscopic changes upon complexation, based on studies of analogous compounds.

Spectroscopic TechniqueFree Ligand (Expected)Metal Complex (Expected)Reference
IR Spectroscopy Broad ν(O-H) band ~3400-3200 cm⁻¹Disappearance of ν(O-H) band nih.gov
ν(C=N) of pyrazoleShift in ν(C=N) ajgreenchem.com
-Appearance of ν(M-O) and ν(M-N) bands nih.gov
UV-Visible Spectroscopy Ligand-based π-π* and n-π* transitionsShift in ligand-based transitions orientjchem.orgorientjchem.org
-Appearance of d-d transition bands orientjchem.org
¹H NMR Spectroscopy Signal for phenolic -OH protonDisappearance of -OH proton signal-
Characteristic signals for pyrazole and phenyl protonsShifts in signals of protons near coordination sites-

Structural Analysis of Resulting Coordination Compounds

The definitive determination of the structure of coordination compounds is achieved through single-crystal X-ray diffraction. For complexes of 2-(pyrazol-5-yl)phenol analogues, a variety of coordination geometries have been observed. For a 1:2 metal-to-ligand complex with a divalent metal ion, a tetrahedral or square planar geometry around the metal center is common. orientjchem.orgorientjchem.org Octahedral geometries can also be achieved, for example, through the coordination of two additional solvent molecules. researchgate.net

Theoretical Considerations for Coordination Behavior

Computational methods, such as Density Functional Theory (DFT), are valuable for predicting the geometry and electronic structure of ligands and their metal complexes. Theoretical calculations can provide insights into the preferred chelation sites and the nature of the metal-ligand bonding.

For this compound, DFT calculations could be employed to:

Determine the most stable conformation of the free ligand.

Calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to understand its electronic properties and reactivity.

Analyze the electronic effects of the bromo and phenyl substituents on the electron density of the donor atoms and, consequently, on the stability of the metal complexes.

Studies on related pyrazole-based ligands have shown that theoretical calculations can accurately predict their coordination behavior and the structures of the resulting complexes. mdpi.com

Chemical Reactivity and Transformation Studies

Electrophilic Aromatic Substitution Reactions on the Phenol (B47542) Ring of 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol

The phenol ring in this compound is activated towards electrophilic aromatic substitution (EAS) by the strongly electron-donating hydroxyl group. This group directs incoming electrophiles primarily to the ortho and para positions. Given that the para position is occupied by a bromine atom and one ortho position is substituted with the pyrazole (B372694) ring, the remaining ortho position (C6) is the most likely site for substitution.

Common electrophilic aromatic substitution reactions that could be anticipated on the phenolic ring include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For instance, nitration using dilute nitric acid would be expected to yield 4-bromo-6-nitro-2-(1-phenyl-1H-pyrazol-5-yl)phenol. It is important to note that harsh reaction conditions, such as concentrated nitric acid, could lead to oxidation of the phenol ring. mdpi.com

Table 1: Predicted Products of Electrophilic Aromatic Substitution on the Phenol Ring

ReactionReagentPredicted Major Product
NitrationDilute HNO₃4-bromo-6-nitro-2-(1-phenyl-1H-pyrazol-5-yl)phenol
BrominationBr₂ in a non-polar solvent4,6-dibromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol
ChlorinationCl₂ in a non-polar solvent4-bromo-6-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenol
SulfonationFuming H₂SO₄5-bromo-3-(1-phenyl-1H-pyrazol-5-yl)-2-hydroxybenzenesulfonic acid
Friedel-Crafts AcylationRCOCl, AlCl₃1-(5-bromo-2-hydroxy-3-(1-phenyl-1H-pyrazol-5-yl)phenyl)ethan-1-one

Reaction Pathways Involving the Pyrazole Moiety

The pyrazole ring is an aromatic heterocycle that can also undergo chemical transformations. The reactivity of the pyrazole ring is influenced by the substituents attached to it. In this compound, the pyrazole ring is substituted at the 1 and 5 positions.

Electrophilic substitution on the pyrazole ring typically occurs at the C4 position. nih.gov Therefore, reactions such as nitration or halogenation under appropriate conditions could lead to the introduction of a functional group at this position. For example, treatment with a nitrating agent might yield 4-bromo-2-(4-nitro-1-phenyl-1H-pyrazol-5-yl)phenol.

The nitrogen atoms of the pyrazole ring also offer sites for reactivity. The N2 nitrogen possesses a lone pair of electrons and can be protonated or alkylated. Furthermore, studies on similar pyrazole-containing phenols have shown that the pyrazole nitrogen can participate in reactions, such as sulfonylation, leading to the formation of novel derivatives. For instance, a series of 4-bromo-2-(3-methyl-1-(substituted-phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol derivatives have been synthesized, highlighting the reactivity of the pyrazole nitrogen. eurekaselect.comkisti.re.kr

Halogen Manipulation: Nucleophilic Substitution and Cross-Coupling Reactions

The bromine atom at the C4 position of the phenol ring is a key functional group that allows for a wide range of transformations, particularly through nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions. While direct nucleophilic displacement of the bromine is generally difficult on an aromatic ring, it can be facilitated by the presence of strongly electron-withdrawing groups, which is not the case here.

However, the bromine atom is an excellent handle for various cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings would allow for the introduction of a diverse array of substituents at this position. These reactions are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds. For instance, a Suzuki coupling with an arylboronic acid could be employed to synthesize a biaryl derivative.

Table 2: Potential Cross-Coupling Reactions at the Bromine Position

ReactionCoupling PartnerCatalyst/Ligand System (Example)Product Type
Suzuki CouplingArylboronic acidPd(PPh₃)₄, baseBiaryl derivative
Heck CouplingAlkenePd(OAc)₂, PPh₃, baseSubstituted alkene
Sonogashira CouplingTerminal alkynePdCl₂(PPh₃)₂, CuI, baseAryl-alkyne derivative
Buchwald-Hartwig AminationAminePd₂(dba)₃, ligand, baseAryl-amine derivative

Derivatization through Functional Group Interconversions

The phenolic hydroxyl group is a prime site for derivatization. It can be readily converted into an ether or an ester through Williamson ether synthesis or acylation, respectively. These derivatizations can be used to protect the hydroxyl group during other transformations or to modify the compound's physical and chemical properties.

The bromine atom can be converted to other functional groups. For example, it can be transformed into a cyano group via a Rosenmund-von Braun reaction or into a thiol group. These transformations significantly expand the synthetic utility of the parent compound.

The pyrazole ring itself can be considered a functional group that can be modified. For instance, N-alkylation or N-acylation at the pyrazole nitrogen is a common transformation. orientjchem.org

Table 3: Common Functional Group Interconversions

Functional GroupReagent/ReactionResulting Functional Group
Phenolic HydroxylAlkyl halide, base (Williamson ether synthesis)Ether
Phenolic HydroxylAcyl chloride, baseEster
BromoCuCN (Rosenmund-von Braun)Cyano
BromoNaSHThiol
Pyrazole N-H (if present)Alkyl halide, baseN-alkylated pyrazole

Derivative Chemistry and Structure Property Relationships

Design Principles for Systematic Modification of the 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol Scaffold

The systematic modification of the this compound scaffold is guided by the presence of several reactive sites, allowing for a diversity-oriented synthesis approach. Key design principles revolve around the functionalization of the phenolic hydroxyl group, the bromine atom on the phenol (B47542) ring, and potential substitutions on both the N-phenyl and the pyrazole (B372694) rings.

Modification of the Phenolic Hydroxyl Group: The hydroxyl group is a primary site for modification. Etherification reactions, for instance, can be employed to introduce a variety of alkyl or aryl side chains. This not only alters the steric bulk around the phenolic moiety but also modulates the electronic properties by converting the electron-donating -OH group into an ether linkage.

Substitution on the Aromatic Rings: Both the N-phenyl ring and the pyrazole ring can be subject to electrophilic substitution reactions. The specific positions of substitution are directed by the existing groups. For instance, the N-phenyl ring can be further substituted, with the nature and position of the substituent influencing the electronic communication between the two aromatic systems. Modifications on the pyrazole ring itself, though less common, can also be achieved, potentially through Vilsmeier-Haack type reactions to introduce formyl groups. nih.gov

Synthesis of the Core Scaffold: The fundamental 1,5-diarylpyrazole scaffold is often synthesized via the Knorr pyrazole synthesis or related methods, which involve the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.gov In the context of the title compound, this would typically involve the reaction of a derivative of a 1-(5-bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione (B1596070) with hydrazine, followed by N-arylation, or by reacting a suitably substituted chalcone (B49325) with phenylhydrazine.

Impact of Substituent Electronic and Steric Effects on Compound Properties

The properties of derivatives of this compound are profoundly influenced by the electronic and steric nature of the introduced substituents.

Electronic Effects: The electronic character of substituents can be quantitatively described by Hammett parameters (σ). Electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or alkyl groups on the phenyl or phenol rings increase the electron density of the aromatic system. This can enhance the nucleophilicity of the molecule and shift its absorption spectra. Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO₂) or cyano (-CN) decrease the electron density, impacting reactivity and spectroscopic properties. For instance, the acidity of the phenolic proton can be tuned by substituents on the phenol ring; electron-withdrawing groups will increase its acidity.

Steric Effects: The size and spatial arrangement of substituents play a crucial role in determining the molecule's conformation and its ability to interact with other molecules. Large, bulky groups introduced at the ortho-position of the N-phenyl ring can force a twist in the dihedral angle between the pyrazole and phenyl rings. This can disrupt π-conjugation between the two rings, leading to changes in the electronic and optical properties of the compound. Similarly, bulky substituents near the phenolic hydroxyl group can hinder its ability to form hydrogen bonds.

Correlations Between Molecular Structure and Spectroscopic Properties

The spectroscopic properties of this compound derivatives provide a powerful tool for understanding their electronic structure and conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. Substituents on the aromatic rings will induce predictable shifts in the signals of nearby protons and carbons. For example, electron-donating groups will generally cause an upfield shift (lower ppm), while electron-withdrawing groups will cause a downfield shift (higher ppm). The coupling constants between adjacent protons can also provide information about the substitution pattern on the aromatic rings. In a study of substituted 2,2-dimethylchroman-4-one (B181875) derivatives, a good correlation was found between Hammett substituent constants and the chemical shifts of carbons para to the substituent group. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum is determined by the electronic transitions within the molecule. The maximum absorption wavelength (λ_max) is related to the extent of π-conjugation. Introducing substituents that extend the conjugated system, such as an additional aromatic ring via a Suzuki coupling at the bromine position, would be expected to cause a bathochromic (red) shift in the λ_max. Conversely, substituents that sterically hinder planarity and reduce conjugation can lead to a hypsochromic (blue) shift. Studies on other aromatic compounds have shown that both electron-donating and electron-withdrawing substituents can cause a bathochromic shift in the λ_max. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups. The stretching frequency of the phenolic O-H bond, for example, will be influenced by hydrogen bonding. Modifications to the scaffold that introduce new functional groups, such as carbonyls or nitriles, will give rise to characteristic absorption bands in the IR spectrum.

Below is an interactive data table illustrating the hypothetical effect of substituents on the spectroscopic properties of this compound derivatives, based on general principles.

Interactive Data Table: Hypothetical Spectroscopic Data of Derivatives

Derivative Substituent (at N-phenyl-4'-position)Expected ¹H NMR Shift of Phenolic Proton (ppm)Expected λ_max (nm)
-H (Parent Compound)~9.5~320
-OCH₃ (Electron Donating)~9.3~335
-NO₂ (Electron Withdrawing)~9.8~345
-CH₃ (Weakly Donating)~9.4~325
-Cl (Weakly Withdrawing)~9.6~328

Note: The values in this table are illustrative and based on general chemical principles. Actual experimental values may vary.

Correlations Between Molecular Structure and Chemical Reactivity

The chemical reactivity of the this compound scaffold is intrinsically linked to its molecular structure.

Reactivity of the Phenolic Hydroxyl Group: The acidity of the phenolic proton, and thus its reactivity in deprotonation and subsequent nucleophilic attack, is modulated by the electronic nature of substituents on the phenol ring. Electron-withdrawing groups increase the acidity, making it more reactive towards bases.

Reactivity of the Bromine Atom: The susceptibility of the bromine atom to undergo palladium-catalyzed cross-coupling reactions can be influenced by steric hindrance from adjacent groups. Bulky substituents near the bromine atom may slow down the rate of reaction. The electronic nature of the substituents on the phenol ring can also have a subtle effect on the reactivity of the C-Br bond.

Reactivity of the Pyrazole Ring: The pyrazole ring is generally aromatic and relatively stable. However, it can undergo electrophilic substitution, typically at the 4-position of the pyrazole ring, if not already substituted. The electron density of the pyrazole ring, and thus its reactivity towards electrophiles, can be influenced by the substituent on the nitrogen atom (the phenyl group in this case). youtube.com

Below is an interactive data table summarizing the expected reactivity of different sites on the scaffold based on the type of reagent.

Interactive Data Table: Predicted Reactivity of the Scaffold

Reactive SiteReagent TypeExpected Reaction
Phenolic -OHBase, Alkyl HalideO-alkylation (Etherification)
4-Bromo positionPd catalyst, Boronic AcidSuzuki Coupling
4-Bromo positionPd catalyst, AlkyneSonogashira Coupling
Pyrazole Ring (C4-H)Electrophile (e.g., NBS)Electrophilic Bromination
N-Phenyl RingNitrating MixtureElectrophilic Nitration

Broader Research Perspectives and Future Directions for the Pyrazole Phenol Scaffold

Potential Applications in Fluorescent Materials and Dyes

The inherent electronic properties and structural versatility of pyrazole-phenol derivatives make them promising candidates for the development of novel fluorescent materials and dyes. rsc.org The pyrazole (B372694) ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, can be readily functionalized, allowing for the fine-tuning of photophysical properties. rsc.org

Recent research has highlighted the potential of pyrazole derivatives in various fluorescence-based applications. For instance, pyrazoline-based "turn-on" fluorescent sensors have been developed for the selective detection of metal ions such as Cd2+ and Zn2+. rsc.orgrsc.org These sensors exhibit a significant increase in fluorescence intensity upon binding with the target ion, making them valuable tools for environmental monitoring and biological imaging. The synthesis of N-acyl pyrazoles has also led to materials with solid-state luminescent properties, a phenomenon known as aggregation-induced emission (AIE). mdpi.comresearchgate.net

Furthermore, the pyrazole scaffold is integral to the design of fluorescent probes for bioimaging. rsc.org The synthetic accessibility of pyrazole derivatives allows for the incorporation of various fluorophores and recognition moieties, enabling the development of probes for specific cellular targets or for monitoring biological processes. rsc.orgnih.gov For example, a fluorescently labeled pyrazole derivative has been synthesized and shown to induce a triple response in Arabidopsis seedlings, demonstrating its potential as a tool in plant biology research. researchgate.netmdpi.com The photophysical properties of these compounds, such as their excitation and emission wavelengths, can be modulated through structural modifications, offering a pathway to a diverse palette of fluorescent dyes. ias.ac.inaps.org

The following table summarizes some examples of fluorescent pyrazole derivatives and their key photophysical properties:

Compound TypeApplicationExcitation Max (nm)Emission Max (nm)Key Feature
Pyrazoline-based sensorCd2+ detection--"Turn-on" fluorescence
Pyrazoline-based sensorZn2+ detection--"Turn-on" fluorescence
N-Acyl PyrazolesSolid-state lighting--Aggregation-Induced Emission (AIE)
Dansyl-labeled pyrazolePlant bioimaging350535Tracing chemical in planta

Given these findings, future research on 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol and its analogues could focus on exploring their fluorescent properties. The presence of the bromo and phenyl substituents offers avenues for further functionalization to create novel dyes and sensors.

Relevance in Agrochemical Research and Development

The pyrazole ring is a well-established pharmacophore in the agrochemical industry, with numerous commercial products containing this scaffold. researchgate.net The diverse biological activities exhibited by pyrazole derivatives, including herbicidal, fungicidal, and insecticidal properties, underscore their importance in crop protection. rsc.org

Herbicidal Activity: Several studies have reported the synthesis of novel pyrazole derivatives from substituted phenols with significant herbicidal activity. researchgate.netresearchgate.net For example, certain pyrazole-carboxamide derivatives have shown potent inhibition of weed growth, with some compounds exhibiting excellent activity against challenging weeds like Brassica campestris and Digitaria sanguinalis. researchgate.netresearchgate.net The structure-activity relationship (SAR) studies indicate that the nature and position of substituents on both the pyrazole and phenyl rings play a crucial role in determining the herbicidal efficacy. rsc.orgresearchgate.net

Fungicidal Activity: Pyrazole-4-carboxamide derivatives have emerged as a promising class of fungicides. ias.ac.inacs.org Many of these compounds act as succinate (B1194679) dehydrogenase inhibitors (SDHI), a critical enzyme in the fungal respiratory chain. ias.ac.in Research has demonstrated that some novel pyrazole-based fungicides exhibit activity comparable or even superior to existing commercial products against a range of plant pathogenic fungi. rsc.org The introduction of a 1,2,3,4-tetrahydroquinoline (B108954) moiety to the pyrazole structure has also yielded compounds with significant fungicidal effects. rsc.org

Insecticidal Activity: The pyrazole scaffold is also a key component in the design of modern insecticides. Diacylhydrazine derivatives incorporating a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole moiety have been synthesized and found to possess potent insecticidal activity against various pests, with some analogues outperforming the commercial insecticide tebufenozide. mdpi.com The presence of a bromo substituent, as in this compound, is a feature found in some active insecticidal compounds. mdpi.com

The table below provides examples of pyrazole derivatives with agrochemical applications:

Compound ClassAgrochemical ActivityTarget Organism/EnzymeKey Structural Feature
Pyrazole-CarboxamidesHerbicidalWeeds (e.g., Brassica campestris)Substituted phenol (B47542) precursor
Pyrazole-4-CarboxamidesFungicidalPlant pathogenic fungi (SDHI)Carboxamide linkage
DiacylhydrazinesInsecticidalLepidopteran pests3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole

The existing body of research strongly suggests that this compound and its derivatives are worthy of investigation for their potential agrochemical properties.

Exploration in Advanced Materials Science, particularly for NLO Applications

The field of advanced materials science is continually searching for new organic molecules with unique optical and electronic properties. Pyrazole derivatives, particularly those with a push-pull electronic structure, have garnered significant attention for their potential in nonlinear optical (NLO) applications. rsc.orgresearchgate.net NLO materials are crucial for a range of technologies, including optical data storage, optical computing, and telecommunications.

Research has shown that pyrazoline derivatives can exhibit significant second-order and third-order NLO responses. researchgate.netresearchgate.net The magnitude of this response is highly dependent on the molecular architecture, specifically the nature and arrangement of electron-donating and electron-accepting groups within the molecule. rsc.orgresearchgate.net For instance, some pyrazoline-based chromophores have demonstrated second-harmonic generation (SHG) efficiencies that are several times greater than that of potassium dihydrogen phosphate (B84403) (KDP), a standard inorganic NLO material. researchgate.net

Both experimental techniques, such as the Z-scan method, and computational approaches like Density Functional Theory (DFT) have been employed to characterize the NLO properties of pyrazole derivatives. researchgate.netmdpi.com These studies have confirmed that the strategic placement of substituents can lead to materials with large hyperpolarizabilities, a key parameter for NLO activity. researchgate.net The synthesis of pyrazole-thiophene-based amides has also been explored, with some derivatives showing a notable NLO response. mdpi.com

The potential for pyrazole-based materials in NLO is summarized in the table below:

Compound TypeNLO PropertyMeasurement/CalculationKey Finding
Pyrazoline derivativesSecond-order NLOSHG measurementsEfficiency up to 5 times that of KDP
Pyrazoline derivativesThird-order NLOZ-scan techniqueHigh nonlinear absorption and refraction
Pyrazole-thiophene amidesNLO responseDFT calculationsStructure-dependent NLO properties

The structure of this compound, with its combination of an electron-rich phenol ring and a phenyl-substituted pyrazole, provides a foundational framework that could be systematically modified to create novel NLO materials.

Future Research Avenues for this compound and its Analogues

Based on the promising research across various fields, several future research avenues can be proposed for this compound and its analogues:

Systematic Exploration of Photophysical Properties: A comprehensive study of the absorption and emission properties of this compound is warranted. This would involve synthesizing a library of analogues with different substituents on the phenyl and phenol rings to understand the structure-property relationships governing their fluorescence. This could lead to the development of novel fluorescent probes for specific analytes or for use in advanced imaging techniques.

Broad-Spectrum Agrochemical Screening: Given the established role of the pyrazole-phenol scaffold in agrochemicals, a thorough screening of this compound and its derivatives for herbicidal, fungicidal, and insecticidal activities is a logical next step. Structure-activity relationship studies could then guide the optimization of lead compounds to develop more potent and selective agrochemicals.

Design and Synthesis of NLO-active Materials: The potential of the pyrazole-phenol scaffold in NLO applications should be systematically investigated. This would involve the synthesis of derivatives with strong electron-donating and electron-withdrawing groups to create push-pull systems. The NLO properties of these new materials could then be characterized using both experimental and computational methods to identify promising candidates for optoelectronic devices.

Investigation of Other Biological Activities: While this article has focused on specific applications, the pyrazole scaffold is known to exhibit a wide range of other biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. rsc.orgnih.gov Therefore, exploring the potential of this compound and its analogues in these therapeutic areas could uncover new lead compounds for drug discovery.

Q & A

Q. What are the primary synthetic routes for 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclization of α,β-unsaturated carbonyl intermediates using reagents like phosphorus oxychloride. For example, similar pyrazole derivatives are synthesized by refluxing precursors in anhydrous ethanol under nitrogen, followed by purification via column chromatography . Optimization involves adjusting solvent polarity (e.g., DMF for polar intermediates), temperature (80–120°C), and catalytic agents (e.g., piperidine for Knoevenagel condensations). Low yields due to steric hindrance from the bromine substituent can be mitigated by microwave-assisted synthesis, which enhances reaction efficiency .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

Essential techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, pyrazole C-H at δ 6.5–6.8 ppm) .
  • FT-IR : Identification of O-H stretches (~3200 cm⁻¹) and C-Br vibrations (~550 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) : To validate molecular weight (e.g., [M+H]⁺ at m/z 239.06) .
  • X-ray crystallography : For definitive structural confirmation (see Advanced Questions) .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve ambiguities in the compound’s structural elucidation?

Single-crystal X-ray diffraction (SCXRD) is pivotal for unambiguous confirmation of molecular geometry. SHELXL refines structural parameters using high-resolution data (e.g., R-factor < 0.05). Key steps:

  • Data collection : At 100 K with Mo-Kα radiation (λ = 0.71073 Å) .
  • Structure solution : Direct methods in SHELXS for phase determination .
  • Validation : Check for disorders in bromine/aryl groups using PLATON . Challenges include crystal twinning, which requires data integration with TWINABS .

Q. What computational methods (e.g., Multiwfn) can predict electronic properties relevant to biological activity?

Multiwfn analyzes electron localization functions (ELF) and electrostatic potentials (ESP) to identify nucleophilic/electrophilic sites. For example:

  • ESP maps : Highlight the phenol O-H as a hydrogen-bond donor (σ-hole ~25 kcal/mol) .
  • Frontier orbitals : HOMO-LUMO gaps (~4.5 eV) correlate with stability against oxidation . Pair with DFT (B3LYP/6-311+G(d,p)) for accuracy .

Q. How can researchers establish structure-activity relationships (SAR) for this compound’s inhibitory properties?

SAR studies require:

  • Bioassay data : Compare IC₅₀ values against kinases (e.g., CDK9) or microbial targets .
  • Structural analogs : Replace bromine with Cl/NO₂ to assess halogen-dependent activity .
  • Docking simulations (AutoDock Vina) : Map interactions with binding pockets (e.g., hydrophobic contacts with phenyl/pyrazole motifs) .

Q. What strategies address contradictions in reported biological activity data?

Discrepancies often arise from assay conditions (e.g., pH, solvent DMSO%). Mitigation steps:

  • Standardize protocols : Use ≤0.1% DMSO to avoid false positives .
  • Dose-response curves : Confirm activity across 3+ replicates .
  • Off-target screening : Rule out non-specific binding via SPR or thermal shift assays .

Q. How do solvent polarity and proticity influence regioselectivity in derivatization reactions?

Polar aprotic solvents (e.g., DMF) favor SNAr reactions at the bromine site, while protic solvents (e.g., ethanol) stabilize intermediates via H-bonding. For Suzuki couplings, use toluene/water biphasic systems with Pd(PPh₃)₄ to enhance cross-coupling yields (~75%) .

Q. What pharmacophore features of this compound are critical for antifungal activity?

Key pharmacophores:

  • Phenol group: Hydrogen-bond donor to fungal CYP51 .
  • Pyrazole ring: π-π stacking with ergosterol .
  • Bromine atom: Enhances lipophilicity (logP ~2.8) for membrane penetration . Validate via MIC assays against Candida spp. .

Q. How can regioselectivity challenges in pyrazole functionalization be overcome?

Use directing groups (e.g., -OMe) to steer electrophilic substitution. For C-5 bromination, employ NBS in CCl₄ under UV light (yield >80%) . Monitor by TLC and optimize stoichiometry (1.2 eq. reagent) .

Q. What crystallographic evidence exists for polymorphism, and how does it affect material properties?

Polymorph screening (via solvent evaporation) may reveal distinct packing motifs (e.g., herringbone vs. layered). Differential scanning calorimetry (DSC) identifies stability hierarchies (∆H fusion ~150 J/g). SHELXL refinement can resolve unit-cell variations (e.g., monoclinic vs. orthorhombic) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.